Physicochemical Differentiation: Predicted LogP of 4-Bromo-N1-butylbenzene-1,2-diamine vs. Non-Brominated and Dealkylated Analogs
The predicted octanol-water partition coefficient (LogP) for 4-Bromo-N1-butylbenzene-1,2-diamine is 4.10, as estimated by the ACD/Labs Percepta Platform . This value indicates a significantly higher lipophilicity compared to its non-brominated analog, N1-butylbenzene-1,2-diamine (predicted LogP ~3.3), and a much higher value than the non-alkylated analog, 4-bromo-1,2-phenylenediamine (predicted LogP ~1.2). This quantitative difference demonstrates the synergistic effect of the bromine and butyl substituents in increasing molecular hydrophobicity.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 4.10 |
| Comparator Or Baseline | N1-butylbenzene-1,2-diamine: Predicted LogP ~3.3; 4-bromo-1,2-phenylenediamine: Predicted LogP ~1.2 |
| Quantified Difference | Delta LogP = +0.8 vs. non-brominated analog; Delta LogP = +2.9 vs. non-alkylated analog |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (PhysChem Module v14.00) |
Why This Matters
Higher LogP values generally correlate with improved membrane permeability and potentially altered pharmacokinetic profiles, making the brominated N-alkylated derivative a more suitable candidate for certain drug discovery programs targeting intracellular or CNS targets.
